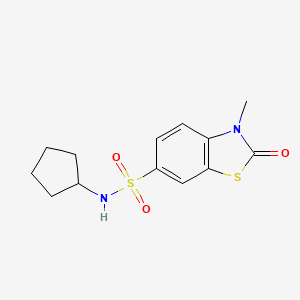
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide, also known as DMHP-Indole-3-carboxamide, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors involved in cell growth and signaling pathways. N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide3-carboxamide has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It has also been shown to modulate the activity of various receptors, including the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter release, and the induction of apoptosis. N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide3-carboxamide has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide3-carboxamide has several advantages for lab experiments, including its ability to inhibit cancer cell growth and induce apoptosis, as well as its potential as a lead compound for drug discovery. However, there are also limitations to its use, including its relatively low potency and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide3-carboxamide. One direction is to investigate its potential as a neuroprotective agent and its ability to modulate neurotransmitter release. Another direction is to further explore its potential as a lead compound for the development of new drugs. Additionally, further research is needed to fully understand its mechanism of action and to optimize its potency and selectivity.
Métodos De Síntesis
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,2-dimethyltetrahydrofuran with 1-methyl-1H-indole-3-carboxylic acid, followed by the addition of various reagents such as triphosgene and triethylamine.
Aplicaciones Científicas De Investigación
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide3-carboxamide has been the subject of scientific research due to its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide3-carboxamide has been investigated for its potential use as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide3-carboxamide has been screened for its potential as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2)10-12(8-9-21-17)18-16(20)14-11-19(3)15-7-5-4-6-13(14)15/h4-7,11-12H,8-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERDIGRBGVKCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=CN(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7548145.png)

![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-pyridin-3-ylmethanone](/img/structure/B7548160.png)
![1-methyl-N-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7548166.png)
![2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine](/img/structure/B7548175.png)
![ethyl 4-{[(2-ethylphenyl)amino]sulfonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B7548178.png)
![7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548180.png)

![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548186.png)
![2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide](/img/structure/B7548200.png)
![2-Methyl-5-[4-[2-[methyl-[(2-phenylphenyl)methyl]amino]acetyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7548212.png)
![3-methyl-6-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B7548214.png)

![5-(4-Chlorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548217.png)